

FAQs on Finrozole & Serum Sample Stability

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Compound Focus: Finrozole

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Here are answers to common questions about managing frozen serum samples for **Finrozole** stability studies:

- **Q1: What is the maximum recommended storage time for serum samples at -20°C? A:** Evidence suggests that many clinical chemistry analytes in serum remain stable for up to **3 months** at -20°C [1]. However, this is a general guideline. You must establish the specific stability profile for **Finrozole** through your own experiments, testing its integrity at 0, 1, 2, and 3-month intervals.
- **Q2: How many freeze-thaw cycles can my serum samples undergo? A:** Several common serum components demonstrate stability through up to **ten freeze-thaw cycles** [1]. Despite this, it is a best practice to **minimize freeze-thaw cycles**. We strongly recommend aliquoting serum samples into single-use volumes to prevent repetitive freezing and thawing.
- **Q3: What key factors most impact analyte stability in frozen serum? A:** The primary factors are **storage temperature consistency, the number of freeze-thaw cycles, and storage duration**. Analytes can degrade or change with temperature fluctuations, repeated thawing, and over extended periods in storage [1].
- **Q4: How can I experimentally determine the stability of Finrozole in serum? A:** You need to conduct a stability study. Aliquot a pooled serum sample spiked with **Finrozole** and subject it to your intended storage conditions (-20°C, -80°C). Analyze the concentration at predetermined timepoints and after controlled freeze-thaw cycles, comparing results against a freshly prepared baseline [1].

Serum Analyte Stability Reference

The following table summarizes stability data for common serum chemistry analytes after long-term storage and multiple freeze-thaw cycles, serving as a useful reference. Please note that "stable" here means the change was not statistically or clinically significant [1].

Table 1: Stability of Common Serum Chemistry Analytes Under Different Conditions

Analyte Category	Analytic	Stable after 3 Months at -20°C?	Stable after 10 Freeze-Thaw Cycles?
Liver Enzymes	Aspartate Aminotransferase (AST)	Yes	Yes
	Alanine Aminotransferase (ALT)	Yes	Yes
	Gamma-Glutamyl Transferase (GGT)	Yes	Yes
	Lactate Dehydrogenase (LD)	No	No
Muscle Enzyme	Creatine Kinase (CK)	Yes	Yes
Kidney Function	Urea Nitrogen (BUN)	No	No
	Creatinine	Yes	Yes
	Uric Acid	No	No
Proteins	Total Protein	No	No
	Albumin	No	No
Bilirubin	Total Bilirubin	No	No
	Direct Bilirubin	Yes	Yes

Analyte Category	Analytic	Stable after 3 Months at -20°C?	Stable after 10 Freeze-Thaw Cycles?
Lipids	Cholesterol	Yes	Yes
	Triglycerides	Yes	Yes
	High-Density Lipoprotein (HDL)	Yes	Yes
Other	Glucose	Yes	Yes
	Calcium	No	No

Experimental Protocol: Determining Finrozole Stability in Serum

Here is a detailed methodology to assess the stability of **Finrozole** in frozen human serum, based on established approaches for stability testing [1] and modern analytical techniques [2].

1. Sample Preparation

- **Pooled Serum:** Use leftover, drug-free human serum from a clinical laboratory. Pool and mix the serum thoroughly.
- **Spiking:** Prepare a stock solution of **Finrozole** in an appropriate solvent (e.g., methanol, DMSO). Spike the pooled serum to achieve concentrations within the expected calibration range for your assay.
- **Aliquoting:** Immediately aliquot the spiked serum into small, sterile cryovials (e.g., 0.5 mL each) to avoid repeated freeze-thaw cycles.

2. Experimental Design & Storage

- **Baseline (T₀):** Analyze a set of aliquots (n≥5) immediately after spiking and aliquoting. This serves as your baseline concentration.
- **Long-Term Stability:** Store aliquots at your target temperature (e.g., -20°C ± 5°C or -80°C ± 10°C). Analyze sets of aliquots (n≥5) after 1, 2, and 3 months of storage.
- **Freeze-Thaw Stability:** Subject a separate set of aliquots (n≥5) to 1, 3, 5, and 10 freeze-thaw cycles. For each cycle, thaw samples completely at room temperature (for about 2 hours) and then refreeze

at -20°C for a minimum of 24 hours.

3. Sample Analysis & Data Collection

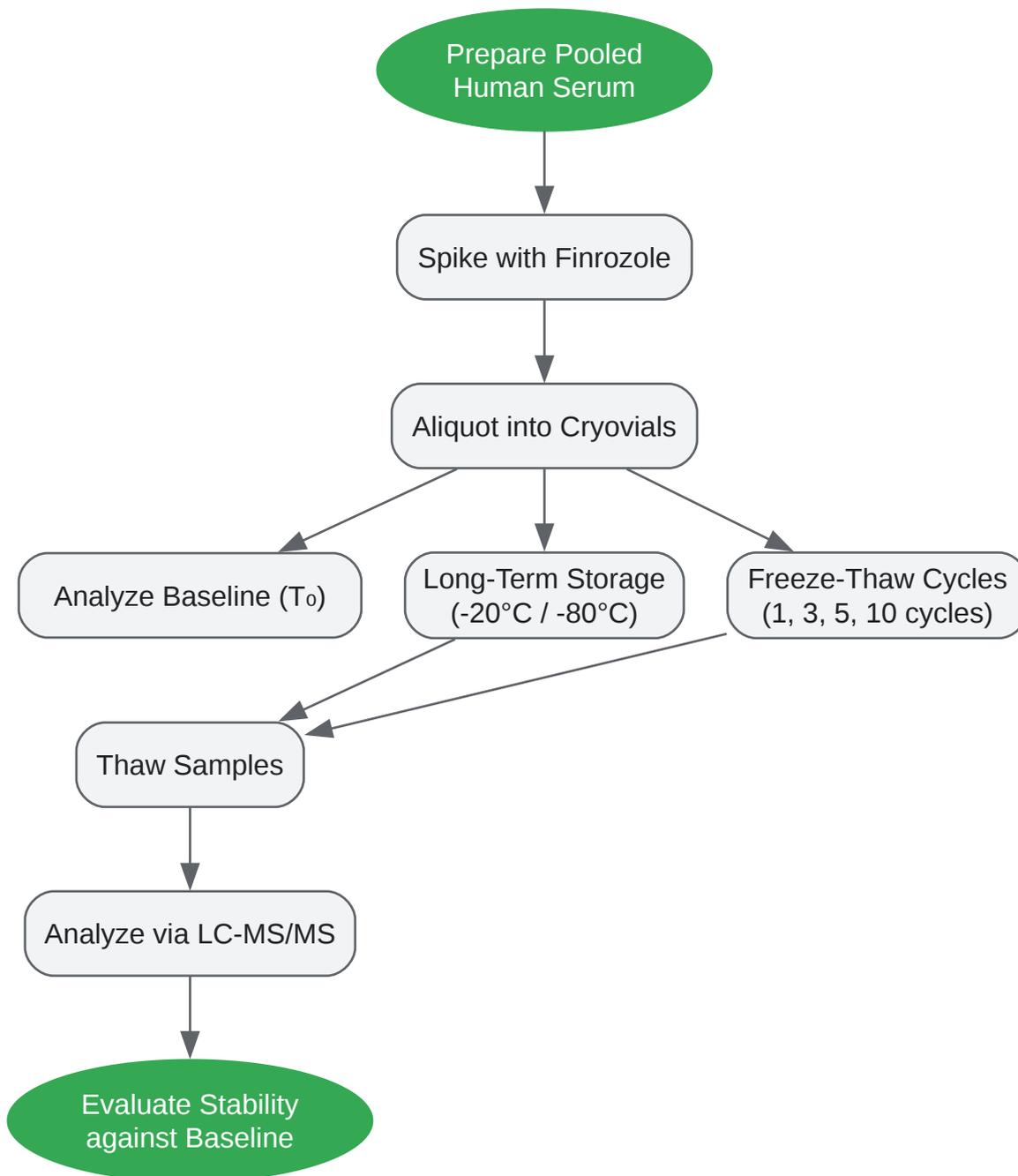
- **Sample Processing:** After the respective storage time or freeze-thaw cycles, thaw all samples (including baseline) simultaneously in a refrigerator. Process them using your validated bioanalytical method (e.g., LC-MS/MS).
- **Calibration & Quality Control:** Analyze all samples against a fresh calibration curve. Include quality control samples to ensure the accuracy and precision of the analytical run.

4. Data Evaluation

- Calculate the mean concentration of **Finrozole** for each test condition (storage time, freeze-thaw cycles).
- Compare the mean concentration to the baseline (T_0) mean concentration.
- The stability of **Finrozole** is confirmed if the mean concentration at each test condition is within the pre-defined acceptance criteria (e.g., $\pm 15\%$ of the baseline mean concentration).

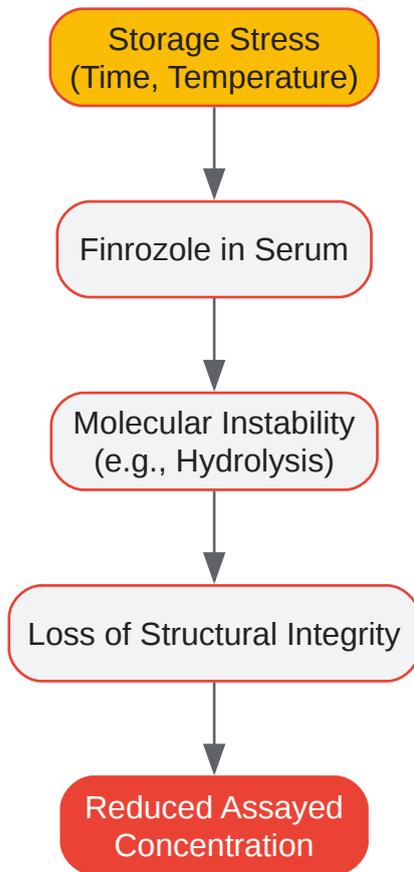
Stability Study Workflow & Mechanisms

The following diagram visualizes the core experimental workflow for a **Finrozole** stability study.



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Understanding the molecular-level interactions can provide insight into stability mechanisms. Neuropeptides and small molecule drugs can share similar degradation pathways, often involving hydrolysis or oxidation. The diagram below illustrates a general protein-ligand interaction, which can be a useful conceptual model for understanding how a molecule like **Finrozole** might interact with serum components or degrade.



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References

1. The effect of storage time and freeze-thaw cycles on ... [pubmed.ncbi.nlm.nih.gov]
2. Emerging approaches for decoding neuropeptide transmission [pmc.ncbi.nlm.nih.gov]

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